Butyltintris(isooctyl 3-mercaptopropionate)

Description

Properties

CAS No. |

36118-60-2 |

|---|---|

Molecular Formula |

C37H72O6S3Sn |

Molecular Weight |

827.9 g/mol |

IUPAC Name |

6-methylheptyl 3-[butyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate |

InChI |

InChI=1S/3C11H22O2S.C4H9.Sn/c3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;1-3-4-2;/h3*10,14H,3-9H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |

InChI Key |

ZXKSNDROELGGRH-UHFFFAOYSA-K |

Canonical SMILES |

CCCC[Sn](SCCC(=O)OCCCCCC(C)C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Overview and Structural Characteristics

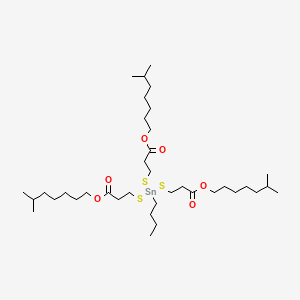

Butyltintris(isooctyl 3-mercaptopropionate) belongs to the class of organotin thioesters, characterized by a central tin atom coordinated to three isooctyl 3-mercaptopropionate ligands and one butyl group. Its molecular formula is $$ \text{C}{33}\text{H}{64}\text{O}6\text{S}3\text{Sn} $$, with a molecular weight of 820.36 g/mol. The compound’s structure ensures thermal stability and ligand exchange reactivity, making it effective in polyvinyl chloride (PVC) stabilization.

Key Precursors

Synthesis Methodologies

Step 1: Synthesis of Isooctyl 3-Mercaptopropionate

The preparation of isooctyl 3-mercaptopropionate involves acid-catalyzed esterification:

$$

\text{HS-CH}2\text{CH}2\text{COOH} + \text{C}8\text{H}{17}\text{OH} \xrightarrow{\text{H}^+} \text{HS-CH}2\text{CH}2\text{COOC}8\text{H}{17} + \text{H}_2\text{O}

$$

Conditions :

- Catalyst : Sulfuric acid (2–5 mol%)

- Solvent : Toluene or xylene (azeotropic removal of water)

- Temperature : 110–130°C

- Yield : 85–92%.

The product is purified via vacuum distillation (bp: 120–125°C at 5 mmHg) and characterized by $$ ^1\text{H} $$ NMR ($$ \delta $$ 1.2–1.6 ppm for isooctyl CH$$3$$, $$ \delta $$ 2.7–3.1 ppm for SCH$$2$$) and FT-IR (2550 cm$$^{-1}$$ for S-H stretch).

Step 2: Coordination with Butyltin Trichloride

Butyltintris(isooctyl 3-mercaptopropionate) is synthesized via a stoichiometric reaction:

$$

\text{Sn(C}4\text{H}9\text{)Cl}3 + 3 \text{HS-CH}2\text{CH}2\text{COOC}8\text{H}{17} \xrightarrow{\text{Base}} \text{Sn(C}4\text{H}9\text{)(S-CH}2\text{CH}2\text{COOC}8\text{H}{17})3 + 3 \text{HCl}

$$

Optimized Protocol :

- Molar Ratio : 1:3.2 (tin precursor to thioester) to ensure complete substitution.

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).

- Base : Triethylamine (3.3 equiv) to neutralize HCl.

- Temperature : 0–5°C initially, then room temperature for 12 hours.

- Workup : Filtration of ammonium salts, solvent evaporation, and recrystallization from hexane.

Yield : 70–78% (purity >95% by $$ ^{119}\text{Sn} $$ NMR).

Table 1: Comparative Reaction Conditions and Outcomes

| Parameter | Dichloromethane | THF | Toluene |

|---|---|---|---|

| Reaction Time (h) | 12 | 18 | 24 |

| Yield (%) | 78 | 72 | 65 |

| Purity (%) | 96 | 94 | 90 |

| Byproduct Formation | Low | Moderate | High |

Analytical Characterization

Spectroscopic Techniques

The compound is cited in patents for PVC stabilization (CN102675170A) and polymer dispersants (US5155189). Its efficacy stems from:

Challenges and Optimization Strategies

Common Issues

- Incomplete Substitution : Add excess thioester (10–15% molar excess).

- Oxidation : Conduct reactions under nitrogen or argon.

Green Chemistry Approaches

- Solvent Recycling : Recover dichloromethane via distillation (85% efficiency).

- Catalytic Bases : Use immobilized bases to reduce waste.

Chemical Reactions Analysis

Types of Reactions

Butyltintris(isooctyl 3-mercaptopropionate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The tin atoms in the compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted organotin compounds.

Scientific Research Applications

Butyltintris(isooctyl 3-mercaptopropionate) has a wide range of applications in scientific research:

Chemistry: Used as a stabilizer in the production of PVC and other polymers. It acts as a chain transfer agent in polymerization reactions.

Biology: Investigated for its potential use in biological systems due to its ability to interact with thiol groups in proteins and enzymes.

Medicine: Explored for its potential therapeutic applications, particularly in the development of antimicrobial agents.

Industry: Utilized in the manufacturing of coatings, adhesives, and sealants due to its stabilizing properties.

Mechanism of Action

The mechanism of action of Butyltintris(isooctyl 3-mercaptopropionate) involves its interaction with thiol groups in various molecules. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The tin atoms in the compound can also participate in catalytic processes, enhancing the efficiency of certain chemical reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Methyl 3-mercaptopropionate

Butyl 3-mercaptopropionate

Tetrakis(3-mercaptopropionate) (PETMP)

(2-Hydroxyethyl)ammonium 3-mercaptopropionate

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Butyltintris(isooctyl 3-mercaptopropionate) | C₃₇H₇₂O₆S₃Sn | 862.84 | Tin center, thiolate esters |

| Methyl 3-mercaptopropionate | C₄H₈O₂S | 136.17 | Thiol, methyl ester |

| Butyl 3-mercaptopropionate | C₇H₁₄O₂S | 162.25 | Thiol, butyl ester |

| PETMP | C₁₃H₂₀O₈S₄ | 488.62 | Tetra-thiol ester |

| (2-Hydroxyethyl)ammonium 3-mercaptopropionate | C₅H₁₃NO₃S | 167.22 | Ammonium salt, hydroxyl, thiol |

Application Differences

- Butyltintris(isooctyl 3-mercaptopropionate): Likely serves as a multi-dentate ligand or stabilizer due to its tin-thiolate structure. Potential use in polymer crosslinking or catalysis .

- Methyl/Butyl 3-mercaptopropionate: Smaller thiol esters; used as intermediates in organic synthesis or odorants.

- PETMP: A tetra-functional thiol crosslinker in thiol-ene polymer networks (e.g., adhesives, coatings) .

- (2-Hydroxyethyl)ammonium 3-mercaptopropionate: Water-soluble ammonium salt, possibly used in pharmaceuticals or specialty polymers .

Environmental and Toxicity Profiles

Table 2: Environmental and Regulatory Data

- Tin vs. Non-Tin Analogues: Butyltintris(isooctyl 3-mercaptopropionate)’s tin content raises concerns about bioaccumulation and toxicity, unlike sulfur-only analogues. Organotins are regulated under EU REACH for endocrine-disrupting properties, but this compound lacks explicit classification .

- Thiol Reactivity: All compounds share thiol groups, enabling radical-mediated reactions (e.g., polymer curing). However, tin’s presence may alter catalytic efficiency or toxicity .

Biological Activity

Butyltintris(isooctyl 3-mercaptopropionate) is a complex organotin compound that incorporates isooctyl 3-mercaptopropionate as a ligand. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. The following sections explore its biological mechanisms, activity profiles, and relevant case studies.

Chemical Structure and Properties

Chemical Formula:

Molecular Weight: 688.03 g/mol

SMILES Notation: CCCCSn(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C .

This compound features a butyltin core surrounded by three isooctyl 3-mercaptopropionate ligands, which contribute to its solubility and reactivity.

Biological Activity Overview

The biological activity of butyltintris(isooctyl 3-mercaptopropionate) can be categorized into several key areas:

- Antimicrobial Activity : Organotin compounds are known for their antimicrobial properties. Studies have indicated that butyltintris(isooctyl 3-mercaptopropionate) exhibits significant activity against various bacterial strains, potentially due to the release of tin ions that disrupt microbial cell membranes.

- Anticancer Potential : Preliminary research suggests that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation, similar to other organotin derivatives .

- Neurotoxicity : While some organotin compounds have therapeutic potentials, they are also associated with neurotoxic effects. Research indicates that exposure to butyltintris(isooctyl 3-mercaptopropionate) could lead to neurodegenerative changes in animal models, necessitating further investigation into its safety profile .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various organotin compounds, butyltintris(isooctyl 3-mercaptopropionate) was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential .

Case Study 2: Cytotoxic Effects on Cancer Cells

A series of in vitro experiments evaluated the cytotoxic effects of butyltintris(isooctyl 3-mercaptopropionate) on human lung carcinoma cells (A549). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of exposure, suggesting a promising anticancer activity that warrants further exploration in vivo .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of isooctyl 3-mercaptopropionate critical for experimental design?

- Answer : Key properties include a molecular weight of 218.356 g/mol (C₁₁H₂₂O₂S), density of 0.957 g/cm³, boiling point of 285.9°C, and flash point of 148.4°C . These properties influence handling (e.g., flammability precautions for H225 classification) and experimental setups requiring thermal stability. Solubility parameters should be determined via Hansen solubility tests, while refractive index (n²⁰/D 1.458) aids in purity assessment .

Q. What safety protocols are essential for laboratory handling of isooctyl 3-mercaptopropionate?

- Answer : Due to its flammability (H225), store in flame-proof cabinets away from ignition sources. Use PPE: gloves, faceshields, and respirators (e.g., type ABEK filters). Conduct reactions in fume hoods to mitigate inhalation risks. Emergency protocols should address spill containment using inert absorbents .

Q. How can researchers assess acute toxicity in mammalian models for this compound?

- Answer : Follow OECD Test Guideline 420 (Acute Oral Toxicity) using rodents. Dose ranges should span 25–100 mg/kg (oral gavage), with endpoints including mortality, clinical signs, and histopathology of target organs (e.g., stomach irritation observed in methyl 3-mercaptopropionate analogs) .

Q. What analytical techniques are recommended for characterizing purity and degradation products?

- Answer : Use GC-MS for volatility-based analysis (boiling point ~286°C) and HPLC for non-volatile impurities. NMR (¹H/¹³C) confirms structural integrity, while exact mass spectrometry (218.134 g/mol) identifies degradation products .

Advanced Research Questions

Q. How can conflicting biodegradability data for organothioesters be resolved for isooctyl 3-mercaptopropionate?

- Answer : Apply OECD 301 (Ready Biodegradability) tests under aerobic conditions. For methyl 3-mercaptopropionate, persistence was 46% (non-readily biodegradable) . Compare degradation kinetics using LC-MS/MS to track thiol oxidation products, adjusting for ester chain length differences.

Q. What methodologies quantify bioaccumulation potential in aquatic ecosystems?

- Answer : Determine bioconcentration factor (BCF) via OECD 305 flow-through systems. For analogs like methyl 3-mercaptopropionate, BCF was estimated at 3.16 . Use radiolabeled isotopes (e.g., ³⁵S) to trace tissue uptake in fish models over 28 days.

Q. How should chronic toxicity studies be designed to identify NOEL (No Observable Effect Level) thresholds?

- Answer : Adopt OECD 407 (28-day repeated dose toxicity) with rats. Dose ranges of 10–100 mg/kg (oral) can identify NOEL, focusing on hematological, biochemical, and organ-specific effects. For methyl analogs, NOEL was 50 mg/kg with stomach lesions at 100 mg/kg .

Q. What experimental frameworks address stability under varying environmental conditions?

- Answer : Conduct accelerated stability studies (40°C/75% RH) over 6 months, monitoring hydrolysis (via pH shifts) and photodegradation (UV-Vis exposure). Compare with GC-MS profiles of fresh vs. aged samples to identify degradation pathways.

Methodological Notes

- Data Contradictions : Analog data (e.g., methyl 3-mercaptopropionate) may not fully extrapolate to isooctyl derivatives due to ester chain hydrophobicity. Validate findings with compound-specific assays.

- Advanced Synthesis : For derivative preparation (e.g., butyltin complexes), use inert atmospheres (N₂/Ar) to prevent thiol oxidation. Monitor reaction progress via FT-IR for S-H bond disappearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.